![molecular formula C13H10F3N3 B13425695 N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide CAS No. 23565-12-0](/img/structure/B13425695.png)
N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring via a carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the Baltz-Schiemann reaction, which utilizes readily accessible nitropyridines as precursors. These nitropyridines can be reduced to amines and then used in the Baltz-Schiemann reaction to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts is common to achieve efficient trifluoromethylation .
Análisis De Reacciones Químicas
Types of Reactions
N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydride donors.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism by which N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, thereby influencing its biological activity. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and phenyl derivatives, such as 3-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)-pyridine .
Uniqueness
N’-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the carboximidamide group contributes to its versatility and potential for various applications .
Propiedades
Número CAS |
23565-12-0 |
|---|---|
Fórmula molecular |
C13H10F3N3 |
Peso molecular |
265.23 g/mol |
Nombre IUPAC |
N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide |
InChI |
InChI=1S/C13H10F3N3/c14-13(15,16)10-2-1-3-11(8-10)19-12(17)9-4-6-18-7-5-9/h1-8H,(H2,17,19) |
Clave InChI |
SYYJVJLUTRKXKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N=C(C2=CC=NC=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


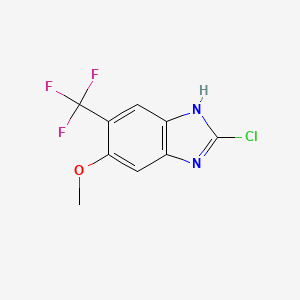

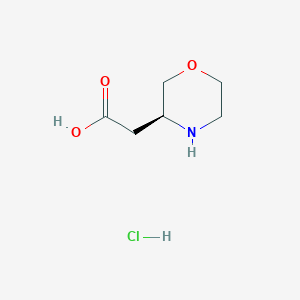
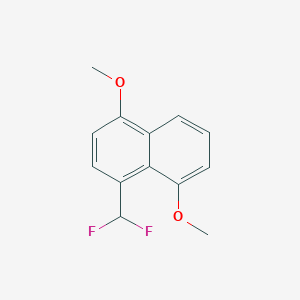
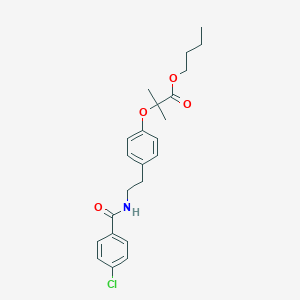
![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)
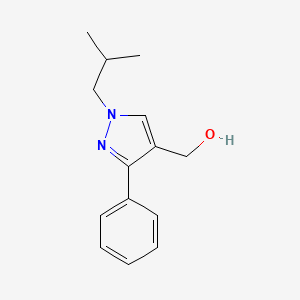
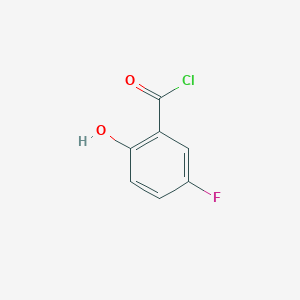
![3,3'-Dithiobis[N-(methyl-d3)propanamide]](/img/structure/B13425694.png)
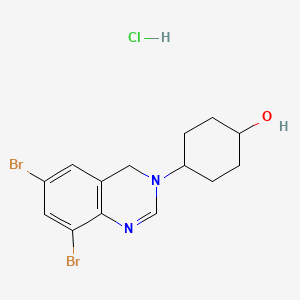
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)

![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)
